molecular formula C18H23NO B584489 Toladryl-d6 CAS No. 1346603-37-9

Toladryl-d6

Cat. No.: B584489
CAS No.: 1346603-37-9
M. Wt: 275.425
InChI Key: PJUYQWIDNIAHIZ-XERRXZQWSA-N
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Description

It is classified as an antihistaminic and is commonly used in medical research as a tracer molecule to study the pharmacokinetics and metabolism of diphenhydramine. The molecular formula of Toladryl-d6 is C18H17D6NO, and it has a molecular weight of 275.42 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Toladryl-d6 is synthesized through the deuteration of diphenhydramine. The process involves the replacement of hydrogen atoms with deuterium atoms in the diphenhydramine molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the diphenhydramine structure. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Toladryl-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Toladryl-d6 has a wide range of scientific research applications, including:

    Pharmacokinetics and Metabolism Studies: Used as a tracer molecule to study the absorption, distribution, metabolism, and excretion of diphenhydramine in biological systems.

    Environmental Research: Utilized as a standard for detecting environmental pollutants in air, water, soil, and food.

    Industrial Research: Employed in the development of new antihistaminic drugs and other pharmaceutical compounds.

Mechanism of Action

Toladryl-d6 exerts its effects by binding to histamine receptors in the body, thereby blocking the action of histamine. This prevents the symptoms of allergic reactions such as itching, swelling, and redness. The molecular targets of this compound include H1 histamine receptors, which are involved in mediating the effects of histamine in allergic responses .

Comparison with Similar Compounds

Toladryl-d6 is similar to other deuterated antihistamines, such as deuterated versions of diphenhydramine and other related compounds. its uniqueness lies in its specific deuteration pattern, which allows for more precise studies of pharmacokinetics and metabolism. Similar compounds include:

    Deuterated Diphenhydramine: Similar structure but different deuteration pattern.

    Deuterated Antihistamines: Other antihistamines with deuterium atoms incorporated into their structures.

This compound stands out due to its specific applications in research and its ability to provide detailed insights into the behavior of diphenhydramine in biological systems.

Properties

CAS No.

1346603-37-9

Molecular Formula

C18H23NO

Molecular Weight

275.425

IUPAC Name

2-[(4-methylphenyl)-phenylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine

InChI

InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3/i2D3,3D3

InChI Key

PJUYQWIDNIAHIZ-XERRXZQWSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C

Synonyms

(N,N-Dimethyl-d6)-2-[(4-methylphenyl)phenylmethoxy]ethanamine;  4-Methyldiphenhydramine-d6;  p-Methyldiphenhydramine-d6;  (N,N-Dimethyl-d6)-N-[2-(p-methyl-α-phenylbenzyloxy)ethyl]amine;  p-Methylbenzhydryl 2-(Dimethyl-d6)aminoethyl Ether; 

Origin of Product

United States

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